2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide
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Overview
Description
2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide is a synthetic organic compound with a complex structure It features a pyridine ring substituted with a methyl group and an oxo group, linked to an acetamide moiety that is further connected to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the methyl and oxo groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The pyridine derivative is then reacted with an acylating agent to form the acetamide linkage.
Introduction of the Tetrahydropyran Ring: The final step involves the reaction of the acetamide intermediate with a tetrahydropyran derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxo groups or to convert them into hydroxyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The acetamide and tetrahydropyran moieties may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-2-oxopyridin-1-yl)acetamide: Lacks the tetrahydropyran ring, making it less complex.
N-(oxan-4-yl)acetamide: Lacks the pyridine ring, resulting in different chemical properties.
2-oxopyridin-1-yl derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide is unique due to its combination of a pyridine ring, acetamide linkage, and tetrahydropyran ring
Properties
IUPAC Name |
2-(3-methyl-2-oxopyridin-1-yl)-N-(oxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-3-2-6-15(13(10)17)9-12(16)14-11-4-7-18-8-5-11/h2-3,6,11H,4-5,7-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUOGVMKQFRWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)CC(=O)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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